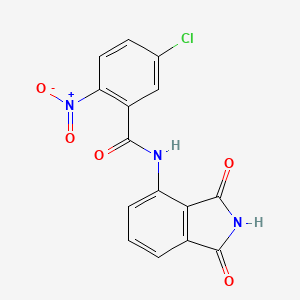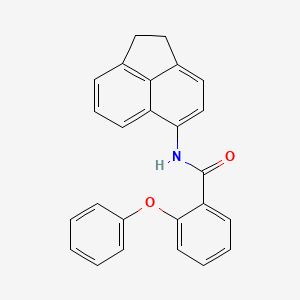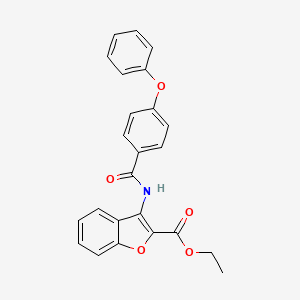
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide, also known as CNDI, is a novel compound with potential applications in medicinal chemistry, drug discovery, and other areas of scientific research. CNDI is a highly potent, centrally acting compound with a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. CNDI has been used in laboratory experiments to study its pharmacological properties and its potential therapeutic applications.
科学研究应用
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and pharmacology. In medicinal chemistry, 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been used to study its pharmacological properties and its potential therapeutic applications. In drug discovery, 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been used to identify novel compounds with potential therapeutic applications. In pharmacology, 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been used to study its pharmacokinetic and pharmacodynamic properties, as well as its potential interactions with other drugs.
作用机制
The mechanism of action of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is not fully understood, but it is believed to act as an agonist at the G-protein coupled receptor (GPCR). It is believed that 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide binds to the GPCR and activates it, resulting in a cascade of biochemical reactions that lead to its physiological effects.
Biochemical and Physiological Effects
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been found to have a variety of biochemical and physiological effects. In laboratory experiments, 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have antinociceptive, anxiolytic, and antidepressant-like effects. In addition, 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has been found to have anticonvulsant, anti-glutamatergic, and anti-amnesic effects.
实验室实验的优点和局限性
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has several advantages for laboratory experiments. It is a highly potent compound, which makes it easier to study its pharmacological properties. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. The main limitation of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide for laboratory experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide has a wide range of potential applications, and there are several potential future directions for 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide research. These include further studies of its pharmacological properties and its potential therapeutic applications, as well as studies of its potential interactions with other drugs. In addition, further research into the mechanism of action of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide could help to identify novel compounds with potential therapeutic applications. Finally, further studies of the biochemical and physiological effects of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide could help to identify new therapeutic targets and develop new treatments.
合成方法
The synthesis of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is a multi-step reaction that involves a variety of reagents and solvents. The starting material is 5-chloro-2-nitrobenzamide, which is reacted with 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride in an aqueous solution of sodium hydroxide. This reaction results in the formation of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide, which is then purified by recrystallization.
属性
IUPAC Name |
5-chloro-N-(1,3-dioxoisoindol-4-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O5/c16-7-4-5-11(19(23)24)9(6-7)14(21)17-10-3-1-2-8-12(10)15(22)18-13(8)20/h1-6H,(H,17,21)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKZNGYUNYUVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1,3-dioxoisoindolin-4-yl)-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)
![10-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6524313.png)

![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)